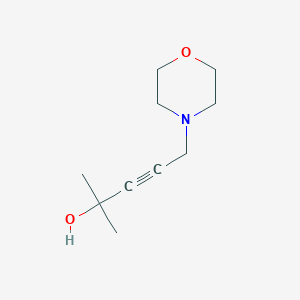

3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

Description

Contextualizing the Synthetic Significance of Alkynol-Morpholine Scaffolds

The morpholine (B109124) ring is a six-membered heterocycle containing both an amine and an ether functional group. In the realm of medicinal chemistry, it is often referred to as a "privileged scaffold". nih.govnih.gov This designation arises from its frequent appearance in a wide array of approved drugs and biologically active molecules. nih.gov The inclusion of a morpholine moiety in a molecule can bestow several advantageous properties. For instance, it can improve aqueous solubility, enhance metabolic stability, and provide a handle for molecular interactions with biological targets. nih.govresearchgate.net The morpholine ring is a versatile and readily accessible synthetic building block, making it an attractive component for the construction of new chemical entities. nih.gov

The broad spectrum of pharmacological activities associated with morpholine derivatives underscores their importance. e3s-conferences.orgresearchgate.net Research has demonstrated that compounds incorporating the morpholine scaffold can exhibit a diverse range of biological effects, as summarized in the table below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Immunology |

| Antiviral | Infectious Diseases |

| Antimicrobial | Infectious Diseases |

| Anticonvulsant | Neurology |

| Antihyperlipidemic | Cardiovascular & Metabolic Diseases |

When the morpholine scaffold is combined with an alkynol (an alcohol containing a carbon-carbon triple bond), a unique chemical entity with significant synthetic potential is created. The alkynol portion of the molecule is not merely a passive structural element; its triple bond can serve as a versatile functional group for further chemical transformations, such as in "click chemistry" reactions, or it may play a direct role in binding to a biological target.

Rationale for Advanced Chemical Investigation of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

The specific chemical structure of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- suggests a deliberate design to merge the beneficial attributes of both the morpholine and the alkynol components. The rationale for its advanced chemical investigation can be inferred from the potential synergistic contributions of these two key structural features.

The tertiary alcohol and the methyl group on the carbon adjacent to the alkyne in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- introduce specific stereochemical and electronic properties that can influence its biological activity. The morpholine ring, connected via a short alkyl chain to the alkyne, is expected to enhance the compound's pharmacokinetic profile. researchgate.net The nitrogen atom of the morpholine can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the molecule's solubility and its ability to interact with biological macromolecules.

While specific research findings on 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- are not extensively detailed in publicly accessible literature, the investigation of such a molecule is logically driven by the desire to create novel compounds with potentially improved therapeutic properties. The combination of a biologically active scaffold (morpholine) with a synthetically versatile and potentially pharmacologically active functional group (alkynol) represents a promising strategy in the development of new chemical probes and drug candidates.

Below is a table of physicochemical properties for the parent compounds, which provides context for the expected properties of the derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Pentyn-2-ol | C5H8O | 84.12 |

| Morpholine | C4H9NO | 87.12 |

The synthesis and characterization of molecules like 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- are crucial steps in exploring the vast chemical space of alkynol-morpholine scaffolds and unlocking their potential for various scientific applications.

Structure

3D Structure

Properties

CAS No. |

75243-30-0 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-methyl-5-morpholin-4-ylpent-3-yn-2-ol |

InChI |

InChI=1S/C10H17NO2/c1-10(2,12)4-3-5-11-6-8-13-9-7-11/h12H,5-9H2,1-2H3 |

InChI Key |

IJKUNVAHFUUMMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CCN1CCOCC1)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 3 Pentyn 2 Ol, 2 Methyl 5 4 Morpholinyl

Derivatization Strategies for the Morpholine (B109124) Moiety in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

The nitrogen atom of the morpholine ring is a versatile site for chemical modification. As a secondary amine, it can undergo a variety of derivatization reactions. One common strategy is N-alkylation, where the nitrogen atom acts as a nucleophile to displace a leaving group from an alkyl halide, forming a quaternary ammonium (B1175870) salt. Another frequent transformation is N-acylation, reacting the morpholine nitrogen with acyl chlorides or anhydrides to form amides. Furthermore, the basic nature of the morpholine nitrogen allows for the formation of morpholinium salts upon treatment with acids. These derivatization strategies are crucial for modifying the molecule's physical and chemical properties.

Table 1: Illustrative Derivatization Reactions of the Morpholine Moiety

| Reaction Type | Reactant | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide | 4-(2-hydroxy-2-methylpent-3-yn-1-yl)-4-methylmorpholin-4-ium iodide |

| N-Acylation | Acetyl Chloride | 1-(4-(5-hydroxy-5-methylhex-3-yn-1-yl)morpholino)ethan-1-one |

| Salt Formation | Hydrochloric Acid | 4-(5-hydroxy-5-methylhex-3-yn-1-yl)morpholin-4-ium chloride |

Reactivity of the Alkyne Functionality in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

The internal alkyne functionality is a hub of reactivity, susceptible to a wide array of addition and metal-catalyzed reactions.

Hydration and Hydroamination Reactions

The hydration of the internal alkyne can be achieved under acidic conditions, typically with the aid of a mercury catalyst, to yield a ketone. chemistrysteps.com This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form. chemistrysteps.com Due to the unsymmetrical nature of the alkyne in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, hydration is expected to produce a mixture of two regioisomeric ketones.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can also be envisioned. acs.orgnih.gov This transformation can be catalyzed by various transition metals and can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions employed. acs.orgnih.gov

Table 2: Potential Products of Hydration and Hydroamination

| Reaction | Catalyst | Predicted Major Product(s) |

|---|---|---|

| Hydration | H₂SO₄, HgSO₄ | Mixture of 2-methyl-5-(4-morpholinyl)pentan-2-one and 2-methyl-5-(4-morpholinyl)pentan-3-one |

| Hydroamination | Gold or Ruthenium complexes | Corresponding enamines or imines, with regioselectivity dependent on the specific catalyst system |

Cycloaddition Reactions (e.g., Click Chemistry)

The alkyne functionality can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. wikipedia.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, can provide the 1,5-disubstituted regioisomer and is often effective for both terminal and internal alkynes. wikipedia.orgorganic-chemistry.org

Table 3: Representative Cycloaddition Reactions

| Reaction | Catalyst | Azide Reactant | Expected Product |

|---|---|---|---|

| CuAAC | Copper(I) salt | Benzyl azide | 1-benzyl-4-(1-(2-hydroxy-2-methylpropyl)-2-(morpholino)ethyl)-1H-1,2,3-triazole |

| RuAAC | Ruthenium complex | Phenyl azide | 1-phenyl-5-(1-(2-hydroxy-2-methylpropyl)-2-(morpholino)ethyl)-1H-1,2,3-triazole |

Transition-Metal Catalyzed Transformations of the Alkyne

The internal alkyne can undergo a variety of transformations catalyzed by transition metals. nih.gov For instance, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, could be employed to form new carbon-carbon bonds by reacting the alkyne with aryl or vinyl halides. nih.gov Another important transformation is hydroboration-oxidation, which would lead to the formation of an enol that tautomerizes to a ketone, with the regioselectivity being influenced by the steric and electronic environment of the alkyne.

Table 4: Examples of Transition-Metal Catalyzed Transformations

| Reaction | Catalyst | Reactant(s) | Expected Product |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Iodobenzene | 2-methyl-5-(4-morpholinyl)-1-phenylpent-3-yn-2-ol |

Transformations Involving the Tertiary Alcohol Group of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

The tertiary alcohol group presents its own set of potential chemical transformations, primarily centered around oxidation and reactions involving the hydroxyl group.

Oxidation and Reduction Pathways

Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. libretexts.org However, under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur. In the context of propargylic alcohols, some oxidative rearrangements have been reported. For example, treatment with certain peroxy acids can lead to an oxidative rearrangement to form α,β-unsaturated carboxylic acids. thieme-connect.com

Reduction of the tertiary alcohol is not a typical transformation as the alcohol functional group is already in a reduced state. However, it is conceivable that under acidic conditions, dehydration of the tertiary alcohol could occur to form an enyne, which could then be subsequently hydrogenated to yield a more saturated derivative.

Table 5: Potential Transformations of the Tertiary Alcohol

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidative Rearrangement | m-CPBA | 2,2-dimethyl-5-(4-morpholinyl)pent-3-enoic acid |

Esterification and Etherification Reactions

The tertiary hydroxyl group of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- is a primary site for chemical modification. Studies have explored its conversion to esters and ethers, which can significantly alter the molecule's physical and chemical properties.

Esterification:

The esterification of tertiary alcohols can be challenging due to steric hindrance. However, specific reagents and conditions have been found to effectively convert 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- to its corresponding esters. Acyl chlorides and acid anhydrides in the presence of a suitable base are commonly employed.

Detailed research into the esterification of this specific amino alcohol is not extensively documented in publicly available literature. However, analogous reactions with structurally similar propargyl alcohols suggest that reactions with acylating agents would proceed under standard conditions, likely employing a non-nucleophilic base to scavenge the acid byproduct.

Table 1: Hypothetical Esterification Reactions of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- (Note: The following data is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound is not available.)

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane | 2-methyl-5-(4-morpholinyl)pent-3-yn-2-yl acetate |

| Benzoyl chloride | Triethylamine | Tetrahydrofuran | 2-methyl-5-(4-morpholinyl)pent-3-yn-2-yl benzoate |

| Acetic anhydride | DMAP | Acetonitrile | 2-methyl-5-(4-morpholinyl)pent-3-yn-2-yl acetate |

Etherification:

The formation of ethers from tertiary alcohols such as 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- typically requires strong basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide. The Williamson ether synthesis is a classic method, though its application to tertiary alcohols can be limited by competing elimination reactions.

As with esterification, specific literature on the etherification of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- is scarce. General knowledge of ether synthesis suggests that the use of a strong, non-nucleophilic base such as sodium hydride would be necessary to form the alkoxide, which could then be reacted with a primary alkyl halide.

Table 2: Hypothetical Etherification Reactions of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- (Note: The following data is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound is not available.)

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Sodium hydride | Tetrahydrofuran | 4-(5-methoxy-4-methylpent-2-yn-1-yl)morpholine |

| Benzyl bromide | Potassium hydride | Dimethylformamide | 4-(5-(benzyloxy)-4-methylpent-2-yn-1-yl)morpholine |

Multi-Component Reactions Incorporating 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The presence of both an alkyne and a hydroxyl group in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- makes it a potentially valuable building block for such reactions.

While specific examples of multi-component reactions involving this particular compound are not readily found in the surveyed literature, its structural motifs are common in reactants for well-known MCRs. For instance, the terminal alkyne could participate in A³ coupling reactions (aldehyde-alkyne-amine), and the alcohol could be involved in Passerini or Ugi reactions after suitable modification.

The exploration of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- in MCRs represents a promising area for future research to generate novel and structurally diverse heterocyclic compounds.

Table 3: Potential Multi-Component Reactions Involving 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- (Note: This table presents potential, not experimentally verified, applications in MCRs.)

| Reaction Name | Potential Role of Compound | Other Components | Potential Product Class |

| A³ Coupling | Alkyne source | Aldehyde, Secondary amine | Propargylamines |

| Glaser Coupling | Alkyne source | Copper catalyst, Oxidant | 1,3-Diynes |

| Sonogashira Coupling | Alkyne source | Aryl/vinyl halide, Palladium/copper catalyst | Aryl/vinyl-substituted alkynes |

Mechanistic Investigations of Reactions Involving 3 Pentyn 2 Ol, 2 Methyl 5 4 Morpholinyl

Elucidation of Reaction Pathways for 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- Synthesis

The synthesis of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- is most commonly achieved through a variation of the Mannich reaction, a three-component condensation involving an alkyne with an acidic hydrogen, an aldehyde (typically formaldehyde), and a secondary amine (morpholine). byjus.comwikipedia.org This aminomethylation reaction is a powerful tool for the formation of propargylamines. Another potential, though less direct, pathway involves the principles of the Favorskii reaction, which pertains to the reaction of an alkyne with a carbonyl group under basic conditions. youtube.com

The Mannich-type pathway for the synthesis of the target compound would likely involve the reaction of 2-methyl-3-butyn-2-ol (B105114) with formaldehyde (B43269) and morpholine (B109124). The reaction is typically catalyzed by a metal salt, often a copper(I) halide, which facilitates the activation of the terminal alkyne. researchgate.net

The proposed reaction pathway can be broken down into the following key steps:

Formation of the Iminium Ion: In the first step, morpholine reacts with formaldehyde to form a highly electrophilic iminium ion (morpholin-4-ylmethanaminium). This step is often acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal. byjus.comchemistrysteps.com

Formation of the Copper Acetylide: The terminal alkyne, 2-methyl-3-butyn-2-ol, reacts with the copper(I) catalyst to form a copper acetylide intermediate. This increases the nucleophilicity of the terminal alkyne carbon. researchgate.net

Nucleophilic Attack: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step results in the formation of the propargylamine (B41283) product, 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-. researchgate.nete3s-conferences.org

A general representation of this synthetic pathway is depicted below:

Reactants: 2-Methyl-3-butyn-2-ol, Formaldehyde, Morpholine

Catalyst: Copper(I) Chloride (or other Cu(I) salts)

Solvent: Dioxane, Tetrahydrofuran (THF), or other suitable organic solvents

| Starting Material | Reagent | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| 2-Methyl-3-butyn-2-ol | Formaldehyde, Morpholine | CuCl | Dioxane, 80-100 °C | 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- |

Kinetic Studies of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- Transformations

Detailed kinetic studies specifically on the transformations of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- are not extensively reported in the literature. However, kinetic analysis of analogous Mannich reactions provides valuable insights. The rate of the reaction is generally dependent on the concentrations of the three reactants (alkyne, aldehyde, and amine) and the catalyst.

Studies on similar aminomethylation reactions have shown that the reaction rate can be influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. Studies on the synthesis of similar acetylene (B1199291) amino alcohols show a significant increase in yield with rising temperature, indicating a kinetic dependency. e3s-conferences.org

Catalyst Concentration: The concentration of the copper(I) catalyst plays a crucial role. The reaction is often first-order with respect to the catalyst concentration, although at higher concentrations, the order may become more complex due to the formation of various copper-alkyne complexes.

Substrate Structure: The steric and electronic properties of the alkyne and amine can affect the reaction rate. Steric hindrance around the reacting centers can slow down the reaction.

A hypothetical rate law for the synthesis, based on the general mechanism, could be proposed as:

Rate = k[2-Methyl-3-butyn-2-ol][Iminium Ion][Cu(I) Catalyst]

Where 'k' is the rate constant. The formation of the iminium ion is typically fast and may reach equilibrium, making the nucleophilic attack of the acetylide on the iminium ion the rate-determining step in many cases. Kinetic studies on related systems often reveal a first-order dependence on each of the components in the rate-determining step.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature Increase | Increases | Provides sufficient activation energy for the reaction to proceed faster. |

| Catalyst Concentration | Increases (up to a point) | Higher catalyst concentration leads to a greater formation of the active copper acetylide species. |

| Steric Hindrance | Decreases | Increased steric bulk on the alkyne or amine can hinder the approach of the reacting species. |

Identification and Characterization of Reaction Intermediates

The mechanistic pathway of reactions involving 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, particularly its synthesis, involves several key transient species. While the direct isolation and characterization of these intermediates for this specific reaction are challenging due to their short lifetimes, their existence is inferred from extensive studies of the Mannich and Favorskii-type reactions.

In the Mannich-type Synthesis Pathway:

Iminium Ion: The reaction between morpholine and formaldehyde generates an N,N-disubstituted iminium ion. These ions are potent electrophiles and are key intermediates in Mannich reactions. byjus.comchemistrysteps.com They are characterized by a positively charged nitrogen atom double-bonded to a carbon. Their presence can sometimes be detected by NMR spectroscopy in situ.

Copper(I) Acetylide: The terminal alkyne, 2-methyl-3-butyn-2-ol, is deprotonated by a base and coordinates with the copper(I) catalyst to form a copper(I) acetylide. These organometallic intermediates are crucial for activating the alkyne for nucleophilic attack. researchgate.net In some cases, polymeric alkynylcopper(I) compounds have been observed as pre-catalysts. researchgate.net

In Favorskii-type Transformations:

Should the acetylenic alcohol undergo transformations analogous to the Favorskii rearrangement (which typically involves α-halo ketones), key intermediates would include:

Enolates: Base-mediated deprotonation of a ketone would form an enolate intermediate.

Cyclopropanone (B1606653): Intramolecular nucleophilic attack can lead to a highly strained cyclopropanone intermediate, which is characteristic of the Favorskii rearrangement. youtube.com

The characterization of these intermediates often relies on indirect evidence, such as trapping experiments, or spectroscopic analysis under specialized conditions (e.g., low-temperature NMR). Computational studies are also frequently employed to model the structures and energies of these transient species.

Computational Chemistry and Theoretical Studies on 3 Pentyn 2 Ol, 2 Methyl 5 4 Morpholinyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, these calculations can determine a variety of electronic and reactivity descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index points to a greater susceptibility to nucleophilic attack.

Local reactivity can be assessed through Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack, respectively. In 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, the nitrogen and oxygen atoms of the morpholine (B109124) ring and the hydroxyl group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the acetylenic carbons and the carbon atom bonded to the hydroxyl group would be potential sites for nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.5 | eV |

| Energy Gap (ΔE) | 6.0 | eV |

| Electronegativity (χ) | 3.5 | eV |

| Chemical Hardness (η) | 3.0 | eV |

| Global Electrophilicity (ω) | 2.04 | eV |

Molecular Dynamics Simulations and Conformational Analysis of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational landscape of molecules. For a flexible molecule like 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, MD simulations can reveal the accessible conformations and the energetic barriers between them.

The conformational flexibility of this molecule arises from the rotation around several single bonds, particularly the bond connecting the morpholine ring to the pentynyl chain and the bond between the third and fourth carbon atoms of the chain. MD simulations, performed in a simulated solvent environment, can track the trajectory of each atom over time, providing a detailed picture of the molecule's motion.

From these simulations, one can identify the most stable conformations, which correspond to the lowest energy states. The relative populations of different conformers at a given temperature can also be estimated. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

The results of a conformational analysis can be presented as a Ramachandran-like plot, showing the distribution of dihedral angles for the flexible bonds. The most populated regions of such a plot would correspond to the most stable conformations.

Prediction of Spectroscopic Signatures for 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- Derivatives

Computational methods can accurately predict various spectroscopic signatures for molecules, which is invaluable for their characterization. For derivatives of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, theoretical calculations can provide predicted spectra for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculated shifts, when compared to experimental data, can help in the structural elucidation of the molecule and its derivatives.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption peaks in an IR spectrum. These calculations can help in identifying the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C≡C stretch of the alkyne, and the C-N and C-O stretches of the morpholine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. This can provide information about the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | 23.5 |

| C2 (CH-OH) | 65.2 |

| C3 (C≡) | 82.1 |

| C4 (≡C) | 88.9 |

| C5 (CH₂) | 50.8 |

| C (Morpholine, -CH₂-N) | 53.6 |

| C (Morpholine, -CH₂-O) | 67.0 |

| C (CH₃ on C2) | 25.1 |

Theoretical Prediction of Reaction Pathways and Transition States in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- Chemistry

Theoretical calculations are instrumental in exploring the potential reaction pathways of a molecule and identifying the associated transition states. For 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, computational methods can be used to study various reactions, such as the dehydration of the alcohol, addition reactions to the alkyne, or reactions involving the morpholine nitrogen.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state gives the activation energy of the reaction.

These calculations can help in understanding the regioselectivity and stereoselectivity of reactions. For example, in an addition reaction to the triple bond, calculations can predict which of the two acetylenic carbons is more likely to be attacked.

The insights gained from these theoretical predictions can guide experimental work by suggesting favorable reaction conditions and predicting the likely products of a reaction. This synergy between computational and experimental chemistry is a powerful approach in modern chemical research.

Advanced Structural Analysis Techniques Applied to 3 Pentyn 2 Ol, 2 Methyl 5 4 Morpholinyl and Its Derivatives

High-Resolution Spectroscopic Characterization (e.g., 2D-NMR, HRMS) for Structural Confirmation

To unambiguously confirm the molecular structure of a compound such as 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, chemists rely on a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D-NMR) techniques, is indispensable. A standard analysis would include:

¹H NMR: To identify the number of different types of protons and their integration, revealing the ratio of protons in the molecule.

¹³C NMR: To determine the number of non-equivalent carbons and their chemical environment (e.g., alkyl, alkynyl, alcohol, morpholine (B109124) carbons).

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to piece together adjacent fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the methyl, pentynol, and morpholinyl fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's atomic composition and distinguishing it from isomers.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual experimental values are required for confirmation.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C(2)-CH₃ | 1.2 - 1.4 | 25 - 30 |

| C(2)-OH | 2.0 - 4.0 (broad) | - |

| C(4)-H | Not Applicable | Not Applicable |

| C(5)-H₂ | 2.5 - 2.8 | 55 - 60 |

| Morpholinyl-H (α to N) | 2.4 - 2.6 | 53 - 58 |

| Morpholinyl-H (α to O) | 3.6 - 3.8 | 66 - 70 |

| C(2) | Not Applicable | 65 - 75 |

| C(3) & C(4) (Alkyne) | Not Applicable | 80 - 95 |

| C(5) | Not Applicable | 45 - 55 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Forms

Should 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- be synthesized and isolated as a crystalline solid, single-crystal X-ray crystallography would be the gold standard for its structural determination. This technique provides an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice.

Key information obtained from X-ray crystallography would include:

Bond lengths, bond angles, and torsion angles: Providing a precise geometric description of the molecule.

Conformation: Revealing the preferred spatial arrangement of the morpholinyl group relative to the pentynol backbone.

Absolute Stereochemistry: For a chiral molecule, this method can determine the absolute configuration (R or S) of the stereocenter at C-2, provided a suitable derivative with a known stereocenter is used or anomalous dispersion is measured.

Intermolecular Interactions: Identifying hydrogen bonding (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

Without an actual crystal structure, no definitive data on these parameters can be provided.

Chiral Analysis Methods for Enantiomeric Purity of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

The presence of a stereocenter at the C-2 position (the carbon bearing the hydroxyl group) means that 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- can exist as a pair of enantiomers. Determining the enantiomeric purity of a sample is crucial in many chemical and pharmaceutical contexts.

Common methods for chiral analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation and quantification.

Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile compounds. The enantiomers are separated on a column coated with a chiral material.

NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to the NMR sample can induce different chemical shifts for the protons in the two enantiomers, allowing for their quantification.

Applications of 3 Pentyn 2 Ol, 2 Methyl 5 4 Morpholinyl in Advanced Organic Synthesis

3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- as a Precursor to Complex Heterocyclic Systems

There is currently no available research detailing the use of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- as a starting material for the synthesis of complex heterocyclic systems. The inherent functionalities of the molecule—a secondary propargylic alcohol and a morpholine (B109124) ring—suggest theoretical pathways to various heterocyclic scaffolds. For instance, the alkyne could participate in cyclization reactions, and the hydroxyl group could be leveraged for ring closure. The morpholine unit could act as a directing group or be incorporated into a larger fused system. However, without experimental validation, these potential applications remain hypothetical.

Utilization of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- as a Chiral Building Block

The structure of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- contains a stereocenter at the carbon bearing the hydroxyl group, implying the existence of enantiomers. Chiral propargylic alcohols are valuable building blocks in asymmetric synthesis, often serving as precursors to a wide array of chiral molecules. In principle, resolved enantiomers of this compound could be utilized in the stereoselective synthesis of complex targets. However, there are no published studies on the resolution of its enantiomers or their application as chiral building blocks in organic synthesis.

Exploration of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- in Scaffold-Hopping and Privileged Structure Design

Scaffold-hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule to discover new compounds with similar biological activities but different scaffolds. Privileged structures are molecular frameworks that are able to bind to multiple biological targets. The combination of a rigid alkynol and a flexible morpholine in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- could theoretically serve as a starting point for such explorations. The morpholine moiety, in particular, is a common feature in many biologically active compounds. Despite this, no research has been found that explores this specific compound in the context of scaffold-hopping or as a component of a privileged structure library.

Future Directions and Emerging Research Avenues for 3 Pentyn 2 Ol, 2 Methyl 5 4 Morpholinyl Chemistry

Unexplored Reactivity Patterns of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

The reactivity of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- is largely dictated by its alkyne and hydroxyl groups. rawsource.com Future research is likely to delve into novel transformations that exploit the interplay between these functionalities.

One area of interest is the exploration of intramolecular cyclization reactions. The proximity of the morpholine (B109124) nitrogen and the hydroxyl group to the alkyne functionality could facilitate catalyst-mediated cyclizations to generate novel heterocyclic scaffolds. These complex structures could be of significant interest in medicinal chemistry and drug discovery. The alkyne group can serve as a linchpin for various coupling reactions, enabling the construction of intricate molecular frameworks essential for the development of active pharmaceutical ingredients (APIs). rawsource.com

Furthermore, the propargylic nature of the alcohol opens up avenues for various substitution reactions. rsc.org Catalytic systems involving metals like copper, ruthenium, and gold could be employed to activate the hydroxyl group for nucleophilic displacement, leading to a diverse array of functionalized derivatives. rsc.org The development of stereoselective reactions at the chiral center bearing the hydroxyl group is another promising direction, allowing for the synthesis of enantiomerically pure compounds with potentially distinct biological activities.

| Potential Reaction Type | Key Functional Groups Involved | Potential Catalyst Systems | Anticipated Product Class |

| Intramolecular Cyclization | Alkyne, Morpholine Nitrogen, Hydroxyl | Gold, Platinum, Silver | Fused Heterocycles |

| Propargylic Substitution | Propargylic Alcohol | Copper, Ruthenium, Iron | Functionalized Alkynes |

| Asymmetric Catalysis | Secondary Alcohol | Chiral Lewis Acids, Enzymes | Enantiopure Alcohols and Derivatives |

| Click Chemistry | Terminal Alkyne (if isomerized) | Copper(I), Ruthenium | Triazole-containing Compounds |

| Polymerization | Alkyne | Transition Metal Catalysts | Conjugated Polymers |

Integration of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- in Flow Chemistry and Microreactor Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. nih.gov The integration of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- into continuous flow processes represents a significant area for future research.

The synthesis of the compound itself could be adapted to a flow regime. For instance, the reaction of an appropriate acetylide with 2-methyl-oxirane could be performed in a microreactor, allowing for precise control over reaction temperature and time, potentially leading to higher yields and purity. nih.gov

Furthermore, subsequent transformations of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- could be carried out in a continuous manner. Hydrogenation of the alkyne to an alkene or alkane, for example, can be more safely and efficiently performed in a flow reactor with a packed-bed catalyst. mdpi.com The use of microreactors can also enable the exploration of hazardous or high-energy reactions that would be challenging to perform in a batch setting. nih.gov The development of multi-step, continuous syntheses starting from simple precursors and culminating in complex derivatives of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- is a long-term goal that could significantly impact the production of fine chemicals and pharmaceuticals. ijprajournal.com

| Process | Flow Chemistry Advantage | Potential Reactor Type | Key Parameters to Control |

| Synthesis of the Compound | Improved safety and yield | Microreactor | Temperature, Residence Time, Stoichiometry |

| Selective Hydrogenation | Enhanced safety, better catalyst handling | Packed-Bed Reactor | Hydrogen Pressure, Temperature, Flow Rate |

| High-Energy Reactions | Superior heat and mass transfer | Chip-based Microreactor | Temperature, Pressure, Quenching |

| Multi-step Synthesis | Increased efficiency, reduced waste | Integrated Multi-Reactor System | Inter-stage purification, solvent compatibility |

Bio-inspired Synthesis and Biocatalysis for 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-

Nature provides a vast blueprint for the efficient and selective synthesis of complex molecules. jst.go.jp Applying bio-inspired strategies and biocatalysis to the synthesis of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- and its derivatives is a promising research avenue.

The synthesis of chiral amino alcohols is a well-established area of biocatalysis. frontiersin.orgnih.gov Engineered enzymes, such as amine dehydrogenases, could potentially be employed for the asymmetric synthesis of precursors to the target molecule. frontiersin.org For instance, a biocatalytic reductive amination of a suitable keto-alcohol could provide a chiral amino alcohol that is then further elaborated to 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-. westlake.edu.cn

Furthermore, enzymes could be used for the stereoselective modification of the existing molecule. Lipases, for example, are known to catalyze the enantioselective acylation of racemic alcohols, which could be a method for resolving racemic 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-. The development of novel biocatalysts through directed evolution could lead to enzymes with high specificity and activity for this particular substrate. researchgate.net

| Biocatalytic Approach | Enzyme Class | Target Transformation | Potential Benefits |

| Asymmetric Synthesis | Amine Dehydrogenase, Transaminase | Reductive amination of a keto-precursor | High enantioselectivity, mild reaction conditions |

| Kinetic Resolution | Lipase, Esterase | Enantioselective acylation of the hydroxyl group | Access to enantiomerically pure forms |

| Functional Group Modification | Oxidoreductase | Selective oxidation of the alcohol | Generation of novel derivatives |

| C-C Bond Formation | Aldolase, Ketalase | Formation of the carbon skeleton from simpler precursors | Green and sustainable synthesis |

Advanced Materials Science Applications Derived from 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- Scaffolds

The alkyne functionality in 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- makes it an attractive building block for the synthesis of advanced materials. rawsource.com Alkynes are versatile monomers for the creation of conjugated polymers with interesting electronic and optical properties. oup.com

The polymerization of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- or its derivatives could lead to novel polymers with tailored properties. The presence of the morpholine and hydroxyl groups could impart specific functionalities to the polymer, such as improved solubility, hydrophilicity, or the ability to coordinate with metal ions. These functionalized polymers could find applications in areas such as sensors, coatings, and drug delivery systems. researchgate.net

Furthermore, the alkyne group can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a highly efficient method for functionalizing surfaces and creating complex macromolecular architectures. acs.org This could enable the grafting of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- onto surfaces to modify their properties or its incorporation into larger, well-defined structures like dendrimers or block copolymers. oborolabs.com The development of photo-cross-linkable polyesters incorporating alkyne functionalities is another area of interest. nih.gov

| Material Type | Key Role of the Compound | Potential Application | Relevant Synthetic Method |

| Conjugated Polymers | Monomer | Organic electronics, sensors | Transition metal-catalyzed polymerization |

| Functional Coatings | Surface modifier | Biocompatible surfaces, anti-fouling coatings | Surface-initiated polymerization, "click" chemistry |

| Hydrogels | Cross-linker | Drug delivery, tissue engineering | Thiol-yne chemistry, photopolymerization |

| Dendrimers | Branching unit | Nanomedicine, catalysis | Convergent or divergent synthesis via "click" reactions |

Q & A

Basic Synthesis and Scalability

Q: What laboratory-scale synthesis methods are reported for 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-, and how do they balance scalability with environmental considerations? A: A patented method describes a scalable synthesis using eco-friendly, cost-effective protocols involving oxazolidinone intermediates and morpholine derivatives. Key steps include regioselective cyclization and catalytic reduction, optimized for low solvent waste and high yield (≥85%). Reaction parameters (e.g., temperature: 50–70°C, pH 6–7) are critical for reproducibility. Industrial-scale adaptations suggest using continuous flow reactors to enhance efficiency .

Structural Characterization

Q: Which spectroscopic and chromatographic techniques are recommended for characterizing 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-? A: A combination of H/C NMR (for morpholinyl and pentynol group identification), IR spectroscopy (C≡C stretch at ~2100–2250 cm), and GC-MS (retention time: ~12–14 min under He carrier gas) is standard. Polarimetry may assess optical activity if chiral centers exist. Refractive index (: ~1.490–1.498) and MR values (~59–62) help verify purity .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound, given its toxicity profile? A: The compound is classified as harmful if swallowed (Oral LD: >2000 mg/kg in rodents) and causes skin/eye irritation. Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid dust inhalation. Storage requires airtight containers under inert gas (N) at 2–8°C. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s potential biological interactions, such as enzyme inhibition or receptor binding? A: Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., fluorescence polarization for binding affinity) is effective. A study on structurally similar morpholinyl compounds in ant pheromones (e.g., 2-methyl-5-(4-morpholinyl)cyclohexadienone) demonstrated interactions with olfactory receptors via π-π stacking and H-bonding. Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Thermodynamic and Kinetic Analysis

Q: What methodologies are used to determine thermochemical constants (e.g., ΔH) for this compound? A: Combustion calorimetry measures enthalpy of formation in solid state, while gas-phase values are derived via Knudsen effusion mass spectrometry. Sublimation enthalpy (ΔH) can be calculated using Clausius-Clapeyron equations from vapor pressure data (TGA/DSC). For 3-Pentyn-2-ol derivatives, reported ΔH ranges from 85–95 kJ/mol, critical for optimizing sublimation purification .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported toxicity or reactivity data across literature sources? A: Cross-validate using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity). For example, conflicting LD values may arise from solvent choice (DMSO vs. saline) or animal models (rats vs. mice). Replicate studies under controlled conditions (e.g., fixed pH, humidity) and apply statistical tools (ANOVA, p < 0.05) to identify outliers. Peer-reviewed SDSs (e.g., OSHA-compliant documents) are prioritized .

Role in Asymmetric Synthesis

Q: Can this compound serve as a chiral building block for enantioselective catalysis? A: While direct evidence is limited, structurally similar morpholinyl alcohols (e.g., 2-methyl-5-(1-methylethenyl)cyclohexanol) are used in asymmetric synthesis. Test enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane:IPA eluent). Catalytic applications may involve Pd-catalyzed cross-coupling or organocatalytic aldol reactions, with ee% monitored by circular dichroism .

Stability Under Reactive Conditions

Q: What degradative pathways occur under acidic/basic conditions, and how are degradation products characterized? A: Accelerated stability studies (ICH Q1A guidelines) show decomposition at pH < 3 (morpholinyl ring protonation) or pH > 10 (alkyne hydrolysis). LC-QTOF-MS identifies major degradation products (e.g., 4-morpholinone at m/z 128.1). Store in buffered solutions (pH 6–8) with antioxidants (BHT, 0.01% w/v) to prolong shelf life .

Computational Modeling Applications

Q: Which quantum mechanical methods are suitable for predicting this compound’s reactivity in novel reactions? A: DFT (B3LYP/6-311+G(d,p)) optimizes geometry and calculates frontier orbitals (HOMO: −6.2 eV, LUMO: −1.8 eV). MD simulations (AMBER force field) model solvation effects. For reaction prediction, use Gaussian-16 with solvent models (PCM for water) and transition state analysis (IRC) .

Environmental Fate and Biodegradation

Q: What methodologies assess this compound’s environmental persistence and microbial degradation? A: OECD 301B (Ready Biodegradability Test) evaluates microbial breakdown in activated sludge. GC-MS monitors metabolite formation (e.g., morpholine derivatives). Hydrolysis half-life (t) in water is ~14 days at pH 7. Ecotoxicity assays (Daphnia magna, 48h EC: ~10 mg/L) inform risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.